methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate
Description
Methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate is a pyrazole-based compound featuring a nitro group at the 4-position of the pyrazole ring and a methyl benzoate substituent. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to modulate electronic properties through substituent variation.
Properties
IUPAC Name |
methyl 4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-13(17(19)20)10(2)16(15-9)8-11-4-6-12(7-5-11)14(18)21-3/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQSONRTGCRWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)OC)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethyl-4-nitro-1H-pyrazole with methyl 4-formylbenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then esterified to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve advanced techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Nucleophilic Addition: The carbonyl group in the ester can participate in nucleophilic addition reactions with nucleophiles such as Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, Grignard reagents, and strong acids or bases for hydrolysis. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antibacterial properties. This compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .
- Anti-inflammatory Properties : Research indicates that this compound can inhibit inflammatory pathways, suggesting its use in treating conditions like arthritis and other inflammatory diseases .
- Cancer Research : Preliminary studies have explored the compound's ability to inhibit tumor growth in certain cancer cell lines. The mechanism involves targeting specific enzymes critical for cancer cell proliferation .
Agricultural Science
In agricultural applications, this compound has been evaluated for:
- Pesticidal Properties : The compound exhibits potential as a pesticide due to its ability to disrupt pest metabolic processes. It has been tested against various agricultural pests with promising results .
- Herbicide Development : Its unique structure allows for the development of selective herbicides that target specific weed species while minimizing harm to crops .
Materials Science
The compound's chemical properties make it suitable for applications in materials science:
- Polymer Chemistry : this compound can be used as a monomer in the synthesis of novel polymers with enhanced mechanical and thermal properties .
- Nanotechnology : It has potential applications in the development of nanomaterials due to its ability to form stable complexes with metal ions, which can be utilized in catalysis and sensor technology .
Case Studies and Research Findings
Several studies highlight the compound's applications:
- Antimicrobial Evaluation : A study assessed the antimicrobial effects of various pyrazole derivatives, including this compound. Results indicated strong antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with effective inhibition of biofilm formation .
- Synergistic Effects with Antibiotics : Research demonstrated that when combined with existing antibiotics like Ciprofloxacin and Ketoconazole, this compound showed reduced minimum inhibitory concentrations (MICs), suggesting potential as an adjuvant therapy in antibiotic resistance scenarios .
- Mechanistic Studies : Investigations into the mechanism revealed that the compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes involved in bacterial DNA replication and folate metabolism, respectively .
Mechanism of Action
The mechanism of action of methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Core Modifications
2.1.1. Methyl 4-[(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-yl)Methyl]Benzoate (CAS: 955971-17-2)
This compound differs by replacing the nitro group with a chloro substituent at the pyrazole’s 4-position. Key properties include:
- Boiling point : 420.1±45.0 °C (predicted)
- Density : 1.22±0.1 g/cm³ (predicted)
- pKa : 0.91±0.10 (predicted)
The chloro group, being less electron-withdrawing than nitro, likely reduces acidity compared to the nitro analog. This is reflected in the relatively low pKa (0.91), though the nitro derivative would be expected to exhibit even greater acidity due to stronger electron withdrawal.
2.1.2. 4-[(3,5-Dimethyl-4-Nitro-1H-Pyrazol-1-yl)Methyl]-2-Fluorobenzonitrile (Compound 9b)
Here, the methyl benzoate is replaced with a 2-fluorobenzonitrile group. The nitrile and fluorine substituents enhance polarity and may improve binding affinity in biological targets, as seen in its role as a GLUT1 inhibitor . The absence of an ester group could also confer greater metabolic stability compared to the methyl benzoate analog.
Functional Group Variations on the Benzene Ring
2.2.1. Methyl Benzoate vs. Piperazine-Linked Quinoline Derivatives (C1–C7)
Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate) feature a methyl benzoate connected to a quinoline-piperazine scaffold. These structures are more complex, with molecular weights exceeding 500 g/mol, compared to the simpler pyrazole-benzoate framework of the target compound. Such modifications are common in drug design to optimize pharmacokinetics, though they may complicate synthesis and purification .
Substituent Effects on Physicochemical Properties
The table below summarizes key differences among analogs:
Biological Activity
Methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate, a compound with a complex structure, is part of the pyrazole family known for its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 275.26 g/mol. The compound features a pyrazole moiety that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.26 g/mol |
| CAS Number | 400752-48-9 |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds featuring the pyrazole nucleus demonstrate efficacy against various bacterial strains and fungi. For instance, derivatives tested against Escherichia coli and Aspergillus niger showed promising results, suggesting potential applications in treating infections caused by these pathogens .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been well-documented. In one study, compounds similar to this compound exhibited inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. These findings are particularly relevant for developing treatments for chronic inflammatory diseases .
Anticancer Potential
The anticancer properties of pyrazole derivatives are also noteworthy. A series of synthesized compounds demonstrated cytotoxic effects on various cancer cell lines. For example, certain derivatives showed significant inhibition of tumor cell proliferation in vitro, indicating their potential as chemotherapeutic agents .
Case Study 1: Antimicrobial Efficacy
In a comparative study, a specific derivative was tested against standard antibiotics. The results indicated that the pyrazole derivative had comparable or superior antimicrobial activity compared to conventional treatments, particularly against resistant strains of bacteria .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of this compound analogs in animal models. The compounds significantly reduced edema in carrageenan-induced inflammation models, showcasing their therapeutic promise in managing inflammatory conditions .
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways. For instance, its anti-inflammatory effects may involve the inhibition of NF-kB signaling pathways and the reduction of reactive oxygen species (ROS) production . Additionally, its antimicrobial action is likely linked to disrupting bacterial cell wall synthesis and function.
Q & A
Basic: What are the recommended synthetic routes for methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate?
Answer:
The compound can be synthesized via cyclocondensation and acylation strategies. For example:
- Cyclocondensation : React ethyl acetoacetate with DMF-DMA and substituted hydrazines to form pyrazole intermediates, followed by nitro-functionalization .
- Acylation : Use a benzoate ester precursor (e.g., methyl 4-(chloromethyl)benzoate) to alkylate pre-synthesized nitro-pyrazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Workup Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Basic: How should researchers characterize this compound using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction resolves steric effects of the nitro group and confirms spatial orientation of the methylbenzoate moiety .
Basic: What safety protocols are critical when handling nitro-substituted pyrazole derivatives?
Answer:
- Hazard Mitigation : Use fume hoods, nitrile gloves, and explosion-proof equipment due to potential nitro group reactivity .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
- Storage : Keep in airtight containers at –20°C, away from reducing agents .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Answer:
- Temperature Control : Maintain <60°C during nitration to avoid over-oxidation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in pyrazole alkylation .
- By-Product Analysis : Use GC-MS or HPLC to identify impurities (e.g., de-esterified products) and adjust stoichiometry .
Advanced: How can environmental stability and degradation pathways of this compound be assessed?
Answer:
- Environmental Fate Studies :
- Hydrolysis : Expose to buffered solutions (pH 3–9) at 25–50°C; monitor via LC-MS for ester cleavage or nitro reduction .
- Photolysis : Use UV-Vis light (λ = 254–365 nm) to assess nitro group degradation into amine derivatives .
- Ecotoxicology : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) using OECD Test Guideline 305 .
Advanced: What computational approaches predict the compound’s reactivity and intermolecular interactions?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrostatic potential (ESP) and nucleophilic attack sites (e.g., nitro group) .
- Molecular Docking : Simulate binding to biological targets (e.g., cyclooxygenase) using AutoDock Vina to guide pharmacological studies .
Advanced: How to resolve contradictions in spectral data between synthetic batches?
Answer:
- Isotopic Labeling : Use ¹⁵N-labeled precursors to distinguish pyrazole ring signals in NMR .
- Multi-Technique Cross-Validation : Compare XRD data with NMR/IR to confirm structural consistency .
- Batch Comparison : Statistically analyze melting points and retention times (HPLC) to identify batch-specific impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
